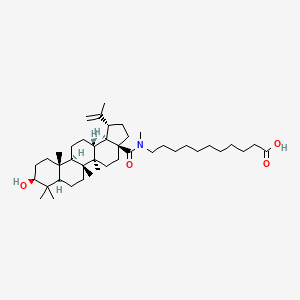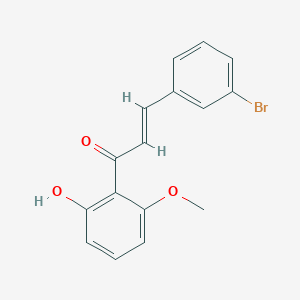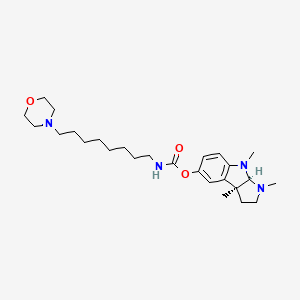
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and nitrophenoxypropyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzene, nitrophenol, and propyl halides. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Phenylpiperazines: Compounds like 1-(2,3-dimethoxyphenyl)piperazine (DMPP) and 1-(4-methoxyphenyl)piperazine (MeOPP).
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is unique due to the presence of both methoxyphenyl and nitrophenoxypropyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific molecular targets and its overall pharmacological profile.
Propiedades
Número CAS |
84344-54-7 |
|---|---|
Fórmula molecular |
C20H27Cl2N3O4 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-[3-(3-nitrophenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-26-20-9-3-2-8-19(20)22-13-11-21(12-14-22)10-5-15-27-18-7-4-6-17(16-18)23(24)25;;/h2-4,6-9,16H,5,10-15H2,1H3;2*1H |
Clave InChI |
ZMPAXWZRHMMJKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



